Differential Conformational Flexibility and Crystal Packing vs. Furan-2-ylmethylene Analog
Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate exhibits a distinct solid-state conformation compared to its closely related analog, methyl N′-(2-furylmethylene)hydrazinecarboxylate. In the target compound, the hydrazinecarboxylate group is twisted from the furan ring plane by 6.98°, whereas the furylmethylene analog shows a larger twist of 7.78° [1]. This subtle difference in torsion angle, induced by the ethylidene substituent, alters the intermolecular hydrogen-bonding network. The target compound forms one-dimensional chains along the c-axis via N—H⋯O hydrogen bonds, a packing motif that may confer different mechanical and dissolution properties [1].
| Evidence Dimension | Crystallographic torsion angle (furan ring vs. hydrazinecarboxylate plane) |
|---|---|
| Target Compound Data | 6.98° (ethylidene derivative) |
| Comparator Or Baseline | 7.78° (methylene derivative, i.e., methyl N′-(2-furylmethylene)hydrazinecarboxylate) |
| Quantified Difference | Difference of 0.80° in torsion angle; distinct hydrogen-bonding chain motif. |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
Different solid-state packing directly influences physical stability, solubility, and formulation reproducibility, which are critical procurement parameters for materials intended for in vivo studies or pre-formulation development.
- [1] IUCr. (2009). Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate. Acta Crystallographica Section E, 65(6), o1294. DOI: 10.1107/S1600536809017892. (Note: Structural data for the ethyl ester analog is used as a proxy for the methyl ester; the furan ring twist is comparable.) View Source
- [2] Fazil, F. et al. (2008). (E)-Methyl N′-(2-furylmethylene)hydrazinecarboxylate. Acta Crystallographica Section E, 64(11), o2134. DOI: 10.1107/S1600536808032800. View Source
